Methyl 2,4-dichloro-5-nitrobenzoate
Overview
Description
Methyl 2,4-dichloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. The carboxylic acid group is esterified with methanol to form the methyl ester. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives. One common method involves the nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 2,4-dichloro-5-nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol can be used.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Reduction: The major product is methyl 2,4-dichloro-5-aminobenzoate.
Hydrolysis: The major product is 2,4-dichloro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2,4-dichloro-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving the modification of biological molecules and the investigation of enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and in the development of new drugs.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The ester group can be hydrolyzed to the carboxylic acid through nucleophilic attack by water or hydroxide ions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: Lacks the nitro group at the 5-position.
Methyl 2,5-dichloro-4-nitrobenzoate: Has the nitro group at the 4-position instead of the 5-position.
Methyl 3,4-dichloro-5-nitrobenzoate: Has the chlorine atoms at positions 3 and 4 instead of 2 and 4.
Uniqueness
Methyl 2,4-dichloro-5-nitrobenzoate is unique due to the specific arrangement of chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. This unique structure makes it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
methyl 2,4-dichloro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUFURDNRHDVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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